The synthesis of N,N',N''-tricyclohexyl-1-methylsilanetriamine can be achieved through several methods, primarily focusing on the reaction between cyclohexylamine and silane derivatives. One common approach involves the following steps:
Key parameters to consider during synthesis include reaction temperature (typically between 50°C to 100°C), pressure conditions (atmospheric or slightly elevated), and the use of solvents that do not interfere with the reaction pathway .
The molecular structure of N,N',N''-tricyclohexyl-1-methylsilanetriamine features a silicon atom bonded to three cyclohexyl groups and one methyl group. The canonical SMILES representation is C[Si](NC1CCCCC1)(NC2CCCCC2)NC3CCCCC3
, which illustrates the connectivity of atoms within the molecule. The presence of multiple cyclohexyl groups contributes to its steric bulk, influencing its reactivity and interaction with other chemical species .
N,N',N''-tricyclohexyl-1-methylsilanetriamine participates in various chemical reactions typical for amines and silanes:
These reactions are influenced by factors such as temperature, pH, and concentration of reactants.
The mechanism by which N,N',N''-tricyclohexyl-1-methylsilanetriamine exerts its effects primarily involves silanization, where the compound interacts with surfaces or substrates through hydrolysis followed by condensation reactions:
This mechanism is crucial for applications in coatings and adhesives where enhanced durability and adhesion are required .
The physical and chemical properties of N,N',N''-tricyclohexyl-1-methylsilanetriamine include:
These properties make it suitable for various industrial applications where specific interactions with materials are necessary .
N,N',N''-tricyclohexyl-1-methylsilanetriamine finds numerous applications across different fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2